molecular formula C7H4BrF3O2S B12856759 2-Bromo-5-fluorophenyl difluoromethyl sulphone

2-Bromo-5-fluorophenyl difluoromethyl sulphone

Cat. No.: B12856759
M. Wt: 289.07 g/mol
InChI Key: GICOZDNVHRXBAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-fluorophenyl difluoromethyl sulphone is a chemical compound with the molecular formula C7H4BrF3O2S and a molecular weight of 289.07 g/mol . This compound is characterized by the presence of bromine, fluorine, and sulfone functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-Bromo-5-fluorophenyl difluoromethyl sulphone typically involves the reaction of 2-bromo-5-fluorophenyl difluoromethyl sulfoxide with an oxidizing agent to form the sulfone. Common oxidizing agents used in this reaction include hydrogen peroxide (H2O2) and sodium periodate (NaIO4). The reaction is usually carried out in an organic solvent such as dichloromethane (CH2Cl2) under controlled temperature and pH conditions .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

2-Bromo-5-fluorophenyl difluoromethyl sulphone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines, thiols, and alkoxides. Common reagents for these reactions include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

    Oxidation Reactions: The sulfone group can be further oxidized to form sulfonic acids using strong oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reactions: The sulfone group can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Bromo-5-fluorophenyl difluoromethyl sulphone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluorophenyl difluoromethyl sulphone involves its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine and fluorine atoms in the compound can form strong covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The sulfone group can also participate in hydrogen bonding and electrostatic interactions, further enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

2-Bromo-5-fluorophenyl difluoromethyl sulphone can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its balance of reactivity and stability, which make it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C7H4BrF3O2S

Molecular Weight

289.07 g/mol

IUPAC Name

1-bromo-2-(difluoromethylsulfonyl)-4-fluorobenzene

InChI

InChI=1S/C7H4BrF3O2S/c8-5-2-1-4(9)3-6(5)14(12,13)7(10)11/h1-3,7H

InChI Key

GICOZDNVHRXBAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)C(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.